molecular formula C17H21N3O3S B2443983 N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 941943-22-2

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Numéro de catalogue B2443983
Numéro CAS: 941943-22-2
Poids moléculaire: 347.43
Clé InChI: WSXQDYHCBUQKQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their pharmacological activities . They have been synthesized and evaluated for various properties such as anti-inflammatory and antibacterial activities .


Synthesis Analysis

Benzothiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed based on IR, 1H, 13C NMR and mass spectral data .

Applications De Recherche Scientifique

Antimicrobial Activity

The synthesized derivatives of this compound have been investigated for their antimicrobial potential. Specifically, compounds d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . The thiazole nucleus, a key structural motif in this compound, has been associated with antibacterial effects by interfering with bacterial lipid biosynthesis and other mechanisms .

Anticancer Properties

Cancer remains a significant global health challenge, and novel therapeutic agents are urgently needed. In this context, compounds d6 and d7 from the synthesized derivatives exhibited notable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . These findings suggest that this compound could serve as a potential lead for rational drug design in cancer treatment.

Molecular Docking Studies

To gain insights into the binding interactions, molecular docking studies were conducted. Compounds d1 , d2 , d3 , d6 , and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These results highlight their potential as lead compounds for drug development .

Anti-Inflammatory Properties

While not explicitly mentioned for this compound, the thiazole nucleus has been associated with anti-inflammatory effects . Further research could explore its potential in modulating inflammatory pathways.

Drug Delivery Systems

The presence of a methoxy group in the compound’s structure suggests potential for drug delivery applications. Researchers could explore its use as a carrier or prodrug to enhance drug solubility, stability, or targeted delivery.

Safety and Hazards

While specific safety and hazard data for your compound is not available, it’s important to handle all chemical compounds with care. Always refer to the safety data sheet of the specific compound for detailed information .

Orientations Futures

Benzothiazole derivatives have shown potential in various therapeutic areas, including anti-inflammatory and antibacterial applications . Further studies are needed to confirm their binding with human receptors for the design and development of potent antagonists .

Propriétés

IUPAC Name

N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-4-9-18-15(21)10-13-11-24-17(19-13)20-16(22)12-5-7-14(23-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXQDYHCBUQKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.